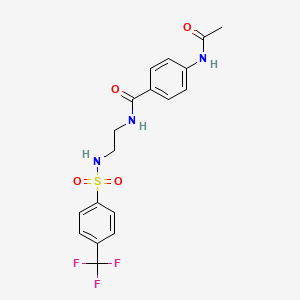

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide involves multiple steps, including the reaction of specific starting materials under controlled conditions. For example, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate showcases the type of reactions involved in creating complex molecules featuring trifluoromethyl groups and sulfonamide linkages (Zhang Peng-yun, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed spectroscopic analysis, including FT-IR and NMR spectroscopy, to confirm the presence of functional groups and overall structural integrity. The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provides insight into the linear and bent chain conformations that can influence the compound's reactivity and interactions (A. Camerman et al., 2005).

Chemical Reactions and Properties

Chemical properties of these compounds are influenced by their functional groups, such as the acetamido and sulfonamide groups, which can participate in various reactions. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent cardiac electrophysiological activity, indicating their potential in medical research (T. K. Morgan et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments. The crystal structure and Hirshfeld surface analysis of related compounds, like N-(2-(N-methylsulfamoyl)phenyl)formamide, reveal the stabilization mechanisms through hydrogen bonding and aromatic interactions, contributing to their physical stability (Koffi Sénam Etsè et al., 2019).

Chemical Properties Analysis

The chemical behavior of these compounds under various conditions can be inferred from studies on similar molecules. For instance, the kinetics of hydrolysis reactions in the presence of different solutes indicate how substituent groups, such as the sulfonamide group, affect reaction rates and mechanisms (René P. V. Kerstholt et al., 1993).

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation and Molecular Docking

One study highlighted the investigation of sulfonamide derivatives, including compounds structurally related to 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide, for their potential antimalarial activity against COVID-19. Through computational calculations and molecular docking studies, these compounds exhibited promising antimalarial properties, characterized by low cytotoxicity and significant inhibitory concentration values. The research demonstrated the compounds' efficacy in binding to key protein targets within the malaria and SARS-CoV-2 viruses, suggesting a novel approach to drug development against these pathogens (Fahim & Ismael, 2021).

Chemical Synthesis and Reactivity

Another aspect of research focused on the reactivity of N-allyl- and N,N-diallyltrifluoromethanesulfonamides, which are closely related to the core structure of the compound . Studies have shown that these sulfonamides can undergo various reactions under oxidizing conditions to produce novel organic compounds. These findings are significant for the synthesis of complex molecules, potentially leading to the development of new materials or pharmaceuticals (Astakhova et al., 2018).

Novel Insecticidal Activity

Flubendiamide, a molecule bearing similarities to the chemical structure of interest, was identified as a highly active insecticide against lepidopterous pests. Its unique chemical structure, which includes trifluoromethyl and sulfonamide groups, contributes to its potent insecticidal activity. This research underscores the compound's potential for use in agricultural pest management, highlighting its effectiveness and safety for non-target organisms (Tohnishi et al., 2005).

Photoresponsive Materials

The development of photoresponsive molecularly imprinted hydrogels represents another innovative application. These materials, designed to release and uptake pharmaceuticals in aqueous media, utilize azobenzene-containing monomers for light-induced changes in material properties. Such technologies have implications for controlled drug delivery systems, demonstrating the versatility of sulfonamide derivatives in material science (Gong et al., 2008).

Eigenschaften

IUPAC Name |

4-acetamido-N-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O4S/c1-12(25)24-15-6-2-13(3-7-15)17(26)22-10-11-23-29(27,28)16-8-4-14(5-9-16)18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJFGIVTQXFCDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)